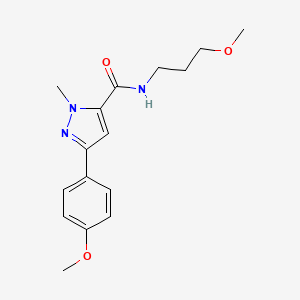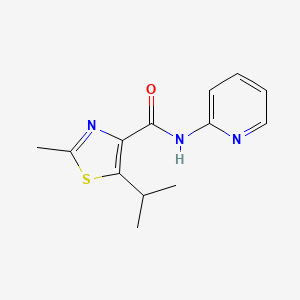![molecular formula C25H31N5O2 B11147449 N-(1-isobutyl-1H-indol-4-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B11147449.png)
N-(1-isobutyl-1H-indol-4-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure comprises an indole ring, a piperazine ring, and a pyridine moiety, all connected through a butanamide linker.
- The compound exhibits interesting pharmacological properties, making it relevant for scientific research.
N-(1-isobutyl-1H-indol-4-yl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide: , is a synthetic organic molecule.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C25H31N5O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C25H31N5O2/c1-19(2)18-30-13-11-20-21(6-5-7-22(20)30)27-24(31)9-10-25(32)29-16-14-28(15-17-29)23-8-3-4-12-26-23/h3-8,11-13,19H,9-10,14-18H2,1-2H3,(H,27,31) |
InChI Key |
VKDNAEXQKYYAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-{(E)-2-[4-(2-amino-2-oxoethoxy)phenyl]-1-cyanoethenyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11147369.png)
![trans-N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11147374.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147383.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11147389.png)
![5-{[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid](/img/structure/B11147397.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11147403.png)

![6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11147412.png)
![methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B11147416.png)
![5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B11147417.png)
![5-(3,4-dimethoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11147421.png)
![1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B11147435.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11147437.png)

